molecular formula C21H20O6 B2464939 Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384361-55-1

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2464939
CAS No.: 384361-55-1
M. Wt: 368.385
InChI Key: NEPUDIDXVMPIPV-UHFFFAOYSA-N
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Description

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced via esterification or acylation reactions. This step often involves the use of 4-methoxybenzoyl chloride and a suitable base, such as pyridine, to facilitate the reaction.

    Esterification with Isopropyl Alcohol: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s benzofuran core and methoxybenzoyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
  • Isopropyl 5-((4-nitrobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
  • Isopropyl 5-((4-methylbenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Uniqueness

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s lipophilicity, potentially improving its cellular uptake and interaction with biological targets.

Properties

IUPAC Name

propan-2-yl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-16(11-17(18)19)27-20(22)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPUDIDXVMPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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